molecular formula C21H34O2 B14368112 5-(Pentadec-1-EN-1-YL)benzene-1,3-diol CAS No. 91549-16-5

5-(Pentadec-1-EN-1-YL)benzene-1,3-diol

Cat. No.: B14368112
CAS No.: 91549-16-5
M. Wt: 318.5 g/mol
InChI Key: XEXMMBWLUSSHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentadec-1-EN-1-YL)benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable aliphatic chain precursor. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with pentadec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(Pentadec-1-EN-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pentadec-1-EN-1-YL)benzene-1,3-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pentadec-1-EN-1-YL)benzene-1,3-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-(8Z-Pentadec-8-enyl)resorcinol: A closely related compound with similar structure and properties.

    Orcinol (5-methylbenzene-1,3-diol): Another resorcinol derivative with a shorter aliphatic chain.

    3-Methylcatechol (3-methylbenzene-1,2-diol): A methylated derivative of catechol.

Uniqueness

5-(Pentadec-1-EN-1-YL)benzene-1,3-diol is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity, making it more effective in interacting with lipid membranes and exhibiting biological activities .

Properties

CAS No.

91549-16-5

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

5-pentadec-1-enylbenzene-1,3-diol

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h14-18,22-23H,2-13H2,1H3

InChI Key

XEXMMBWLUSSHKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.